Acid Amplifier Performance: 2‑Thiophenesulfonate Esters vs. 2‑Naphthalenesulfonate Esters in 193 nm Photoresists
In a head‑to‑head study of acid amplifiers for 193 nm photoresists, 2‑thiophenesulfonate esters (including the 2‑methylphenyl derivative) demonstrated a sensitivity enhancement of 2‑ to 3‑fold compared to a control poly(tert‑butyl methacrylate) film containing only a photoacid generator [1]. Although the study did not report individual data for the 2‑methylphenyl ester, the class of 2‑thiophenesulfonate esters exhibited reasonable thermal stability at standard resist processing temperatures (90–120 °C) [1]. In contrast, 2‑naphthalenesulfonate esters, while also effective, displayed different absorbance characteristics at 193 nm, leading to distinct lithographic performance profiles [1].
| Evidence Dimension | Photoresist sensitivity enhancement factor |
|---|---|
| Target Compound Data | 2–3× sensitivity enhancement for 2‑thiophenesulfonate esters (class average) [1] |
| Comparator Or Baseline | Poly(tert‑butyl methacrylate) film with photoacid generator only (baseline) |
| Quantified Difference | 2‑ to 3‑fold increase in sensitivity |
| Conditions | 193 nm photoresist, thermal processing at 90–120 °C [1] |
Why This Matters
The 2‑fold to 3‑fold sensitivity gain provided by 2‑thiophenesulfonate esters translates directly into reduced exposure doses and improved throughput in semiconductor manufacturing, making this class of compounds a compelling choice over naphthalene‑based alternatives for 193 nm lithography.
- [1] So JH, Lim KT, Choi SJ, Jeong YT. 2-Naphthalenesulfonate and 2-Thiophenesulfonate Esters as Acid Amplifiers for 193 nm Photoresist. J Korean Ind Eng Chem. 2004;15(4):424-428. View Source
